![molecular formula C9H17ClN2O2 B1475269 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride CAS No. 1803561-73-0](/img/structure/B1475269.png)
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride
Overview
Description
“5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride” is a chemical compound with a molecular weight of 220.7 . It is available from various suppliers for scientific research .
Molecular Structure Analysis
The InChI code for “5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride” is1S/C9H16N2O2.ClH/c10-7-1-2-8 (12)11-9 (7)3-5-13-6-4-9;/h7H,1-6,10H2, (H,11,12);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride” has a molecular weight of 220.7 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Spiroaminals Synthesis Strategies :The synthesis of spiroaminals, specifically those with 1-oxa-aza-spiro[5.5]undecane ring systems, has garnered significant interest due to their presence in natural and synthetic products with notable biological activities. Various synthetic strategies have been developed to construct these complex molecules, highlighting the chemical ingenuity in accessing such intricate structures (Sinibaldi & Canet, 2008).
Enantioselective Electrocatalytic Oxidation :The enantioselective electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical showcases the potential of these compounds in stereochemical transformations. This process yields carbonyl compounds and amines with significant enantiopurity, demonstrating the utility of spiroaminals in asymmetric synthesis (Kashiwagi et al., 1999).
Antibacterial Spirocyclic Derivatives :Research into spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety, has led to the discovery of compounds with significant antibacterial properties against specific strains of bacteria. This underscores the spiroaminals' relevance in medicinal chemistry and drug design (Lukin et al., 2022).
Antihypertensive Properties :The antihypertensive screening of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in animal models has identified compounds with significant activity, attributed to alpha-adrenoceptor blockade. This finding highlights the therapeutic potential of spiroaminals in cardiovascular diseases (Clark et al., 1983).
Soluble Epoxide Hydrolase Inhibitors :The discovery of spirocyclic urea inhibitors of soluble epoxide hydrolase (sEH), based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, presents a promising avenue for therapeutic intervention in diseases like cardiovascular disease, inflammation, and pain. The advanced lead compound identified from this research exhibits excellent solubility, low lipophilicity, and remarkable oral bioavailability (Lukin et al., 2018).
Safety and Hazards
The safety information for “5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-7-1-2-8(12)11-9(7)3-5-13-6-4-9;/h7H,1-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZQEOXQCGNIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1N)CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride | |
CAS RN |
1803561-73-0 | |
Record name | 9-Oxa-1-azaspiro[5.5]undecan-2-one, 5-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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